3-Phenylpyrido[3,4-e][1,2,4]triazine
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Overview
Description
3-Phenylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that contains a pyridine ring fused with a triazine ring and a phenyl group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrido[3,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrido[3,4-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-Phenylpyrido[3,4-e][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Phenylpyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Contains a six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.
Phenylpyridine: Contains a pyridine ring with a phenyl group attached.
Uniqueness
3-Phenylpyrido[3,4-e][1,2,4]triazine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties .
Properties
CAS No. |
40848-48-4 |
---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-phenylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H8N4/c1-2-4-9(5-3-1)12-14-11-8-13-7-6-10(11)15-16-12/h1-8H |
InChI Key |
SNAMXDPWMHPIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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